molecular formula C20H18N4O3S2 B2428357 Ethyl 2-(2-(6-(p-tolyl)imidazo[2,1-b]thiazol-3-yl)acetamido)thiazole-4-carboxylate CAS No. 1226438-10-3

Ethyl 2-(2-(6-(p-tolyl)imidazo[2,1-b]thiazol-3-yl)acetamido)thiazole-4-carboxylate

Cat. No.: B2428357
CAS No.: 1226438-10-3
M. Wt: 426.51
InChI Key: GRYVQYTVJHVIBE-UHFFFAOYSA-N
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Description

Ethyl 2-(2-(6-(p-tolyl)imidazo[2,1-b]thiazol-3-yl)acetamido)thiazole-4-carboxylate is a complex organic compound that belongs to the class of imidazo[2,1-b]thiazole derivatives. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The presence of the imidazo[2,1-b]thiazole core structure imparts unique chemical and biological properties to the compound, making it a subject of interest in various scientific research fields.

Preparation Methods

The synthesis of Ethyl 2-(2-(6-(p-tolyl)imidazo[2,1-b]thiazol-3-yl)acetamido)thiazole-4-carboxylate typically involves multi-step reactions starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the imidazo[2,1-b]thiazole core: This step involves the cyclization of appropriate precursors under specific conditions, such as the use of a base and a suitable solvent.

    Introduction of the p-tolyl group: This step involves the substitution reaction where the p-tolyl group is introduced into the imidazo[2,1-b]thiazole core.

    Esterification: The final step involves the esterification of the carboxylic acid group to form the ethyl ester.

Industrial production methods may involve optimization of these steps to improve yield and purity, as well as the use of catalysts and advanced reaction conditions to facilitate large-scale synthesis.

Chemical Reactions Analysis

Ethyl 2-(2-(6-(p-tolyl)imidazo[2,1-b]thiazol-3-yl)acetamido)thiazole-4-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used. Common reagents include halogens, alkylating agents, and nucleophiles.

    Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid.

The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

Ethyl 2-(2-(6-(p-tolyl)imidazo[2,1-b]thiazol-3-yl)acetamido)thiazole-4-carboxylate has several scientific research applications, including:

    Medicinal Chemistry: The compound is studied for its potential as an antimicrobial, antifungal, antiviral, and anticancer agent. Its unique structure allows it to interact with various biological targets, making it a candidate for drug development.

    Biological Studies: Researchers investigate the compound’s effects on cellular processes, including its role in inhibiting specific enzymes or signaling pathways.

    Industrial Applications: The compound’s chemical properties make it useful in the development of new materials, such as dyes, pigments, and chemical reaction accelerators.

Comparison with Similar Compounds

Ethyl 2-(2-(6-(p-tolyl)imidazo[2,1-b]thiazol-3-yl)acetamido)thiazole-4-carboxylate can be compared with other imidazo[2,1-b]thiazole derivatives, such as:

    6-Phenylimidazo[2,1-b]thiazole derivatives: These compounds have similar core structures but different substituents, leading to variations in their biological activities.

    Imidazo[2,1-b]thiazole-3-yl acetic acid derivatives: These compounds differ in the functional groups attached to the core structure, affecting their chemical reactivity and biological properties.

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological characteristics.

Properties

IUPAC Name

ethyl 2-[[2-[6-(4-methylphenyl)imidazo[2,1-b][1,3]thiazol-3-yl]acetyl]amino]-1,3-thiazole-4-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18N4O3S2/c1-3-27-18(26)16-11-28-19(21-16)23-17(25)8-14-10-29-20-22-15(9-24(14)20)13-6-4-12(2)5-7-13/h4-7,9-11H,3,8H2,1-2H3,(H,21,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GRYVQYTVJHVIBE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CSC(=N1)NC(=O)CC2=CSC3=NC(=CN23)C4=CC=C(C=C4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18N4O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

426.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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